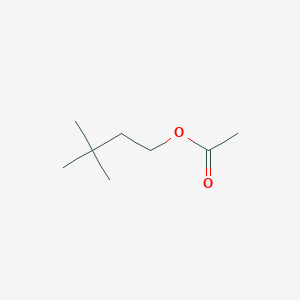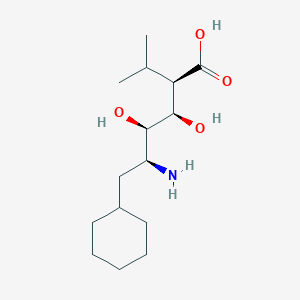
1-Chloro-2,4-difluoro-5-nitrobenzene
Vue d'ensemble
Description
1-Chloro-2,4-difluoro-5-nitrobenzene is a chemical compound that is synthesized from diethyl malonate and chlorine . It is used in the synthesis of other organic compounds, such as 2,4-dichloro-5 nitrobenzene, which is used to produce dyes .
Synthesis Analysis
This compound is synthesized from diethyl malonate and chlorine . It can also be used in the synthesis of other organic compounds, such as 2,4-dichloro-5 nitrobenzene .Molecular Structure Analysis
The molecular structure of 1-Chloro-2,4-difluoro-5-nitrobenzene can be found in various databases .Chemical Reactions Analysis
The reaction between 1-chloro-2,4-difluoro-5 nitrobenzene and an alkali metal provides a transfer catalyst for high yield catalysis . This compound also has the ability to deaminate or oxidize aliphatic amines by transferring chlorine atoms and hydrogenating olefins .Physical And Chemical Properties Analysis
1-Chloro-2,4-difluoro-5-nitrobenzene is a clear colorless to light yellow liquid . It has a molecular weight of 193.54 .Applications De Recherche Scientifique
Organic Synthesis Intermediates
1-Chloro-2,4-difluoro-5-nitrobenzene can be used as an intermediate in organic synthesis . It can be used in the production of other organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceutical Intermediates
This compound also serves as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, playing a crucial role in the development of new medications and treatments.
Dye Production
1-Chloro-2,4-difluoro-5-nitrobenzene is used in the synthesis of 2,4-dichloro-5 nitrobenzene, which is used to produce dyes . This highlights its importance in the textile and fashion industries.
Catalyst in High Yield Catalysis
The reaction between 1-chloro-2,4-difluoro-5 nitrobenzene and an alkali metal provides a transfer catalyst for high yield catalysis . This application is particularly important in industrial processes where maximizing yield is crucial.
Deamination and Oxidation of Aliphatic Amines
This compound has the ability to deaminate or oxidize aliphatic amines by transferring chlorine atoms . This property can be utilized in various chemical reactions and processes.
Hydrogenation of Olefins
1-Chloro-2,4-difluoro-5-nitrobenzene can also hydrogenate olefins . This is a key process in the petrochemical industry, particularly in the production of polymers and elastomers.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-chloro-2,4-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOYEIHBWQTVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163884 | |
| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-difluoro-5-nitrobenzene | |
CAS RN |
1481-68-1 | |
| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,4-difluoro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9MM952U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Q & A
Q1: What is the role of 5-Chloro-2,4-difluoronitrobenzene in the synthesis of 3,5-difluoroaniline?
A1: 5-Chloro-2,4-difluoronitrobenzene serves as a crucial intermediate in the multi-step synthesis of 3,5-difluoroaniline. The research paper describes its production from 2,4,5-trichloronitrobenzene through reaction with an alkali metal fluoride at elevated temperatures []. Subsequently, it undergoes denitration, chlorination, nitration, and finally, reduction to yield the target compound, 3,5-difluoroaniline.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














